molecular formula C17H24N2O3 B10967272 1-acetyl-N-[1-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide

1-acetyl-N-[1-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide

Cat. No.: B10967272
M. Wt: 304.4 g/mol
InChI Key: MEMQGJIJYYEKDH-UHFFFAOYSA-N
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Description

1-Acetyl-N-[1-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide is a synthetic organic compound with the molecular formula C17H24N2O3 It features a piperidine ring substituted with an acetyl group, a methoxyphenyl group, and a carboxamide group

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with piperidine-4-carboxylic acid, which is commercially available or can be synthesized from piperidine.

    Acetylation: The piperidine-4-carboxylic acid is acetylated using acetic anhydride in the presence of a base such as pyridine to form 1-acetylpiperidine-4-carboxylic acid.

    Amidation: The acetylated product is then reacted with 1-(4-methoxyphenyl)ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to yield this compound.

Industrial Production Methods: Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate (CAN).

    Reduction: The carbonyl groups (acetyl and carboxamide) can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Ceric ammonium nitrate (CAN) in acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium iodide (NaI) in acetone for halide substitution.

Major Products:

    Oxidation: 1-acetyl-N-[1-(4-hydroxyphenyl)ethyl]piperidine-4-carboxamide.

    Reduction: 1-(4-methoxyphenyl)ethylpiperidine-4-carboxamide.

    Substitution: 1-acetyl-N-[1-(4-iodophenyl)ethyl]piperidine-4-carboxamide.

Scientific Research Applications

1-Acetyl-N-[1-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-acetyl-N-[1-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to aromatic pockets in proteins, while the piperidine ring can interact with hydrophobic regions. The acetyl and carboxamide groups may form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

  • 1-acetyl-N-[1-(4-hydroxyphenyl)ethyl]piperidine-4-carboxamide
  • 1-acetyl-N-[1-(4-iodophenyl)ethyl]piperidine-4-carboxamide
  • 1-(4-methoxyphenyl)ethylpiperidine-4-carboxamide

Uniqueness: 1-Acetyl-N-[1-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This compound’s specific substitution pattern allows for unique interactions with biological targets, potentially leading to distinct pharmacological effects compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

1-acetyl-N-[1-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C17H24N2O3/c1-12(14-4-6-16(22-3)7-5-14)18-17(21)15-8-10-19(11-9-15)13(2)20/h4-7,12,15H,8-11H2,1-3H3,(H,18,21)

InChI Key

MEMQGJIJYYEKDH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2CCN(CC2)C(=O)C

Origin of Product

United States

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